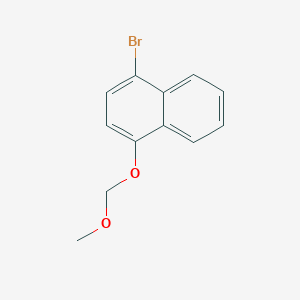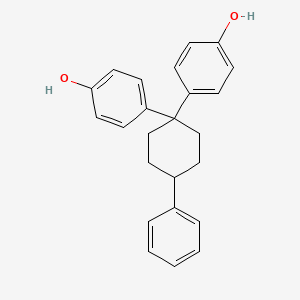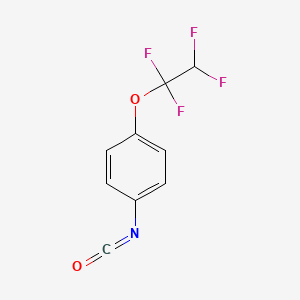![molecular formula C10H16S2 B6291940 Poly[3-(hexylthio)thiophene-2,5-diyl] CAS No. 161406-04-8](/img/structure/B6291940.png)
Poly[3-(hexylthio)thiophene-2,5-diyl]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Poly[3-(hexylthio)thiophene-2,5-diyl] (PHTTD) is an organic semiconductor belonging to the family of conjugated polymers. It is a polythiophene derivative and contains a thiophene ring with a hexylthio side chain. PHTTD has been studied extensively due to its potential applications in organic electronics and optoelectronic devices, such as light-emitting diodes (LEDs), field-effect transistors (FETs), solar cells, and photodetectors. PHTTD has also been studied for its potential applications in biosensing and biotechnology.
Wirkmechanismus
Poly[3-(hexylthio)thiophene-2,5-diyl] is a semiconductor material. Its electrical properties are determined by its molecular structure, which consists of a thiophene ring with a hexylthio side chain. The thiophene ring is electron-rich, while the hexylthio side chain is electron-poor. This allows the material to exhibit different electrical properties, depending on the applied voltage. When a voltage is applied, electrons can move freely through the material, allowing it to conduct electricity.
Biochemical and Physiological Effects
Poly[3-(hexylthio)thiophene-2,5-diyl] has been studied for its potential applications in biotechnology and biosensing. It has been shown to be non-toxic and biocompatible, making it suitable for use in biomedical applications. It has been used to develop biosensors for the detection of various analytes, such as glucose and DNA. It has also been used in the development of drug delivery systems and tissue engineering applications.
Vorteile Und Einschränkungen Für Laborexperimente
Poly[3-(hexylthio)thiophene-2,5-diyl] has several advantages for use in laboratory experiments. It is a low-cost material and is relatively easy to synthesize. It has a high charge mobility, which makes it suitable for use in organic electronics and optoelectronic devices. It is also non-toxic and biocompatible, making it suitable for use in biomedical applications. However, Poly[3-(hexylthio)thiophene-2,5-diyl] has some limitations. It has a low thermal stability, which makes it unsuitable for use in high-temperature applications. It also has a low solubility in common organic solvents, making it difficult to work with in some applications.
Zukünftige Richtungen
The potential applications of Poly[3-(hexylthio)thiophene-2,5-diyl] are still being explored. Some future directions for research include the development of more efficient and stable devices, the development of new synthesis methods, and the development of new applications, such as biosensors and drug delivery systems. Additionally, research could be conducted to improve the solubility of Poly[3-(hexylthio)thiophene-2,5-diyl] in organic solvents and to develop new materials with improved electrical and optoelectronic properties.
Synthesemethoden
Poly[3-(hexylthio)thiophene-2,5-diyl] is synthesized by a three-step process. First, the thiophene monomer is synthesized by reacting 2-bromohexane with sulfur in the presence of a base such as sodium hydroxide. The thiophene monomer is then reacted with hexylthiol in the presence of a catalyst such as palladium chloride to form the polythiophene derivative. Finally, the polythiophene derivative is oxidized with air or a strong oxidizing agent such as nitric acid to form the poly[3-(hexylthio)thiophene-2,5-diyl].
Wissenschaftliche Forschungsanwendungen
Poly[3-(hexylthio)thiophene-2,5-diyl] has been studied extensively for its potential applications in organic electronics and optoelectronic devices. It has been used in the fabrication of light-emitting diodes (LEDs), field-effect transistors (FETs), solar cells, and photodetectors. It has also been used in the development of biosensors and biotechnological applications. Poly[3-(hexylthio)thiophene-2,5-diyl] has been used to develop sensors for the detection of various analytes, such as glucose and DNA. It has also been used in the development of drug delivery systems and tissue engineering applications.
Eigenschaften
IUPAC Name |
3-hexylsulfanylthiophene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16S2/c1-2-3-4-5-7-12-10-6-8-11-9-10/h6,8-9H,2-5,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTUMHXLAFPTPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCSC1=CSC=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![Methyl (2R,3R)-2-methyl-1-[(1R)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B6291910.png)
![[(1R,2R)-2-(4-Chlorophenyl)cyclopropyl]methanol](/img/structure/B6291911.png)




![4-Nitrobenzyl (4R,5S,6S)-3-[(Diphenoxyphosphoryl)oxy]-6-[(R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate](/img/structure/B6291959.png)